3-Chloroethcathinone

Übersicht

Beschreibung

It is structurally similar to other methcathinone derivatives such as 3-Methylmethcathinone and 4-Chloromethcathinone . Unlike cathinone, which occurs naturally in the khat plant (Catha edulis), 3-Chloroethcathinone is solely produced through chemical synthesis . This compound has gained attention for its stimulating effects, which are described to be similar to those of mephedrone and, to a lesser extent, MDMA and cocaine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroethcathinone typically involves a two-step process. The first step is the bromination of 3-chloropropiophenone at the alpha-position under acidic or basic conditions to produce 2-bromo-3-chloropropiophenone . The second step involves the amination of 2-bromo-3-chloropropiophenone with methylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloroethcathinone undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of both a beta-ketone group and a chlorinated aromatic ring makes it reactive in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

- Mechanism of Action :

- 3-Chloroethcathinone primarily interacts with monoamine transporters, especially the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction inhibits the reuptake of neurotransmitters, leading to increased concentrations in the synaptic cleft .

- Psychoactive Effects :

Toxicological Research

- Forensic Analysis :

- Case Studies :

Research Findings

Research into the pharmacological properties of this compound indicates that it functions as a monoamine releasing agent (MRA), enhancing the release of neurotransmitters such as dopamine and norepinephrine more effectively than serotonin. This differential release profile may contribute to its unique stimulant effects compared to other cathinones .

Analytical Methods

Recent advancements in analytical techniques have improved the detection of this compound in biological matrices. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to accurately quantify this compound and differentiate it from its positional isomers .

Wirkmechanismus

The mechanism of action of 3-Chloroethcathinone involves interactions with monoamine transporters, particularly the dopamine transporter (DAT) . By inhibiting the reuptake of dopamine, it increases the extracellular levels of this neurotransmitter, leading to stimulating effects . This mechanism is similar to that of other synthetic cathinones and psychostimulants .

Vergleich Mit ähnlichen Verbindungen

- 3-Methylmethcathinone (3-MMC)

- 4-Chloromethcathinone (4-CMC)

- 4-Fluoro-α-Pyrrolidinopentiophenone (4-F-PVP)

- 4-Methoxy-α-Pyrrolidinopentiophenone (4-MeO-PVP)

Uniqueness: 3-Chloroethcathinone is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and pharmacological profile . Compared to other similar compounds, it has distinct stimulating effects and a different interaction profile with monoamine transporters .

Biologische Aktivität

3-Chloroethcathinone, also known as 3-CMC, is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential health risks. This article explores the biological activity of 3-CMC, focusing on its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Pharmacology

This compound is structurally related to other synthetic cathinones. It primarily acts as a stimulant by interacting with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The pharmacological profile of 3-CMC suggests that it inhibits the reuptake of these neurotransmitters, leading to increased extracellular concentrations in the synaptic cleft.

Key Pharmacological Data

| Transporter | EC50 (nM) | IC50 (nM) |

|---|---|---|

| SERT | 211 | 1194 |

| NET | 19 | 290 |

| DAT | 26 | 342 |

These interactions indicate that 3-CMC has a higher affinity for the NET compared to the SERT and DAT, suggesting a significant role in norepinephrine modulation .

Locomotor Activity Studies

Research has demonstrated that 3-CMC induces dose-dependent increases in horizontal locomotor activity in animal models. In a study involving mice, acute administration of 3-CMC resulted in significant increases in both horizontal movement and rearing behavior, indicative of its stimulant effects. The study used various dosages to establish a dose-response relationship, confirming the compound's psychoactive nature .

Cytotoxicity and Neurotoxicity

Investigations into the cytotoxic effects of 3-CMC have shown that it can induce cell death in neuroblastoma cells (SH-SY5Y) following prolonged exposure. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to significant decreases in cell viability. This raises concerns about the potential neurotoxic effects of chronic use .

Case Studies and Clinical Reports

Several case studies have documented adverse reactions associated with 3-CMC use:

- Clinical Toxicology Cases : Reports from Sweden indicate that between 2018 and 2022, there were eight deaths linked to 3-CMC use. Autopsy findings revealed pulmonary edema, hyperemia of internal organs, and signs of cardiac stress. Symptoms reported in cases of intoxication included agitation, hyperventilation, and seizures .

- Drug-Impaired Driving : In investigations involving drug-impaired driving, individuals tested positive for 3-CMC. Physiological effects included increased heart rate and blood pressure, alongside neurological symptoms such as anxiety and aggressive behavior .

Summary of Findings

The biological activity of this compound highlights its role as a potent stimulant with significant effects on monoamine neurotransmitter systems. While it shows promise for further research into its pharmacological properties, the associated health risks underscore the need for caution regarding its use.

Eigenschaften

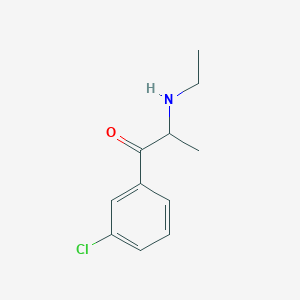

IUPAC Name |

1-(3-chlorophenyl)-2-(ethylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJIUWPWADQNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342999 | |

| Record name | 3-Chloroethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150476-60-9 | |

| Record name | 3-Cec | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2150476609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroethcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0SZ1FQ2I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.